molecular formula C19H23NO3 B5720223 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide

Cat. No. B5720223
M. Wt: 313.4 g/mol
InChI Key: FROWTFMWSVNXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide, also known as DMPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEB belongs to the class of benzamides and is a potent and selective antagonist of the dopamine D3 receptor.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway, which is involved in the reward pathway in the brain. By blocking the dopamine D3 receptor, this compound inhibits the effects of dopamine on this pathway, which is thought to be responsible for the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective antagonistic effects on the dopamine D3 receptor. This compound has been shown to inhibit the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, as the dopamine D3 receptor is implicated in the pathophysiology of schizophrenia.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments. This compound is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in the brain. This compound has also been shown to be effective in inhibiting the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. However, this compound has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide. One potential direction is the optimization of this compound to improve its pharmacokinetic properties, such as its bioavailability and half-life. Another potential direction is the development of this compound analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the role of the dopamine D3 receptor in drug addiction and other neuropsychiatric disorders. Overall, this compound has significant potential for use in scientific research and drug development.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide involves several steps, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward pathway in the brain. This compound has been shown to inhibit the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, as the dopamine D3 receptor is implicated in the pathophysiology of schizophrenia.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13-9-14(2)11-16(10-13)19(21)20-8-7-15-5-6-17(22-3)18(12-15)23-4/h5-6,9-12H,7-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROWTFMWSVNXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.